molecular formula C5H7NO3 B583199 DL-Pyroglutamic acid-d5 CAS No. 352431-30-2

DL-Pyroglutamic acid-d5

Cat. No.: B583199
CAS No.: 352431-30-2
M. Wt: 134.146
InChI Key: ODHCTXKNWHHXJC-UXXIZXEISA-N
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Description

DL-Pyroglutamic acid-d5, also known as 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid, is a deuterated form of 5-oxo-DL-proline. This compound is a stable isotope-labeled derivative of 5-oxo-DL-proline, which is a derivative of the amino acid proline. The deuterium labeling is used to trace and study metabolic pathways and reactions in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Pyroglutamic acid-d5 typically involves the deuteration of 5-oxo-DL-proline. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: DL-Pyroglutamic acid-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

DL-Pyroglutamic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of proline derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of proline derivatives in the body.

    Industry: Used in the development of new materials and chemicals, particularly in the field of stable isotope-labeled compounds.

Mechanism of Action

The mechanism of action of DL-Pyroglutamic acid-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include enzymes and transporters that interact with proline and its derivatives.

Comparison with Similar Compounds

    5-Oxo-DL-proline: The non-deuterated form of the compound.

    L-Pyroglutamic acid: A stereoisomer of 5-oxo-DL-proline.

    2-Pyrrolidone-5-carboxylic acid: Another name for 5-oxo-DL-proline.

Comparison: DL-Pyroglutamic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling distinguishes it from its non-deuterated counterparts and other similar compounds.

Biological Activity

DL-Pyroglutamic acid-d5 (CAS Number: 352431-30-2) is a deuterated form of pyroglutamic acid, a naturally occurring amino acid derivative. It plays a significant role in metabolic studies and is used as a tracer in various biochemical experiments. This article explores the biological activity of this compound, including its metabolism, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

DL-Pyroglutamic acid is formed by the cyclization of the amino group of glutamic acid or glutamine. The deuterated form, this compound, contains five deuterium atoms, which are used in studies to trace metabolic pathways due to their distinct mass characteristics.

Metabolism

Pyroglutamic acid is primarily produced in the body from glutathione via the action of γ-glutamyl cyclotransferase. It serves as an important metabolite in the glutathione cycle and can be converted back to glutamate by 5-oxoprolinase. Elevated levels of pyroglutamic acid can occur due to conditions such as acetaminophen overdose, leading to metabolic acidosis known as 5-oxoprolinuria .

Table 1: Metabolic Pathways Involving Pyroglutamic Acid

PathwayEnzyme InvolvedProduct
Glutathione Cycleγ-Glutamyl cyclotransferasePyroglutamic acid
Conversion to Glutamate5-OxoprolinaseGlutamate

Biological Functions

  • Neurotransmission : Pyroglutamic acid has been implicated in modulating neurotransmitter systems, particularly in the brain's cholinergic pathways. It may play a role in cognitive functions and memory processes .
  • Antioxidant Activity : As a metabolite of glutathione, pyroglutamic acid contributes to antioxidant defense mechanisms within cells .
  • Potential Role in Disease : Increased levels of pyroglutamic acid have been observed in patients with Alzheimer's disease, suggesting a possible involvement in neurodegenerative processes .

Case Studies

A notable case study reported a 55-year-old woman who developed symptomatic overproduction of 5-oxoproline during treatment with flucloxacillin for severe sepsis while receiving acetaminophen. This condition resulted in high anion gap metabolic acidosis due to excessive pyroglutamic acid accumulation. Hemodialysis was employed to accelerate the clearance of this organic acid, leading to clinical improvement .

Pharmacological Properties

Recent studies have revealed additional pharmacological properties associated with pyroglutamic acid derivatives:

  • Antifungal Activity : Certain analogues of pyroglutamic acid demonstrated significant antifungal effects against Phytophthora infestans, with effective concentrations much lower than those of established fungicides .
  • Anti-inflammatory Effects : Some derivatives exhibited anti-inflammatory properties by inhibiting nitric oxide production in microglial cells .

Properties

IUPAC Name

2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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